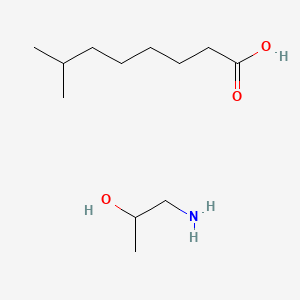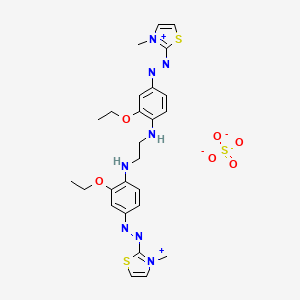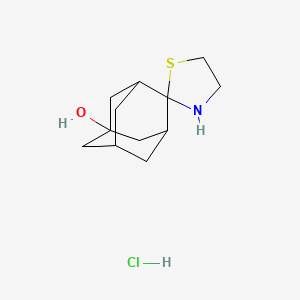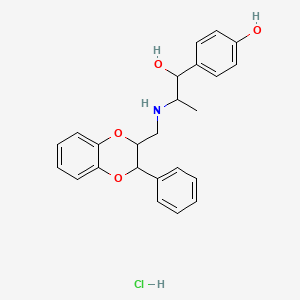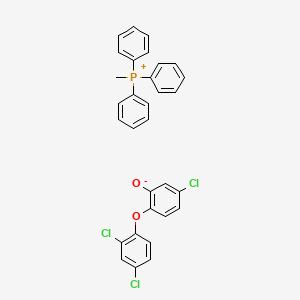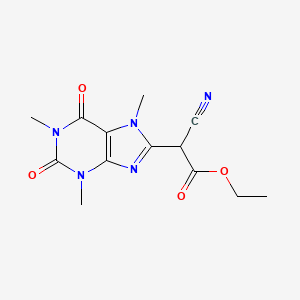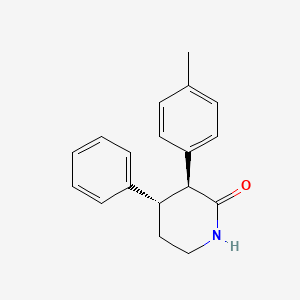
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- is a compound belonging to the piperidinone family, which is a class of organic compounds characterized by a six-membered ring containing a nitrogen atom
Méthodes De Préparation
The synthesis of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- can be achieved through several synthetic routes. One notable method involves a one-pot five-component reaction. This reaction includes aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols. The reaction proceeds through a Knoevenagel condensation, Michael addition, and Mannich cascade, resulting in the formation of polysubstituted 2-piperidinones with high diastereoselectivity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: It is explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of polymers and other advanced materials due to its structural properties.
Mécanisme D'action
The mechanism of action of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways such as the inhibition of specific enzymes or the activation of receptor-mediated signaling cascades. These interactions can lead to therapeutic effects, such as pain relief or anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- can be compared with other piperidinone derivatives, such as:
4-Phenylpiperidine: Known for its analgesic properties and use in pain management.
3,4-Diphenylpiperidine: Studied for its potential antipsychotic effects.
2,6-Diphenylpiperidine: Explored for its antimicrobial activities.
The uniqueness of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
132604-99-0 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
(3S,4S)-3-(4-methylphenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-13-7-9-15(10-8-13)17-16(11-12-19-18(17)20)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3,(H,19,20)/t16-,17-/m1/s1 |
Clé InChI |
SBFDOSSVXOJNRJ-IAGOWNOFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]2[C@H](CCNC2=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C2C(CCNC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




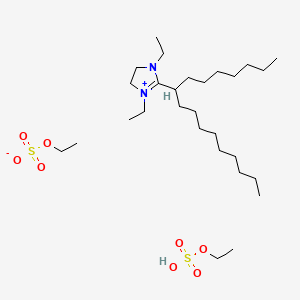
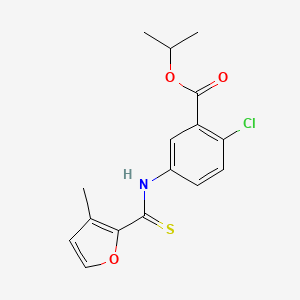


![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
